Benzyl tosylate

Description

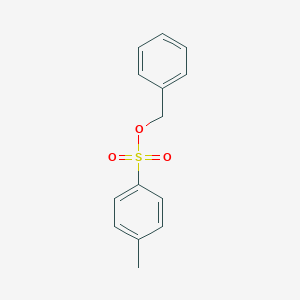

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHDZBAFUMEXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145039 | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-41-5 | |

| Record name | Benzyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl tosylate, a crucial intermediate in organic synthesis, from benzyl alcohol and p-toluenesulfonyl chloride (TsCl). This document details the underlying reaction mechanism, various experimental protocols, and purification techniques, presenting quantitative data in a structured format for easy comparison.

Introduction

The tosylation of alcohols is a fundamental transformation in organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation facilitates a wide range of nucleophilic substitution and elimination reactions, making tosylates valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This compound, in particular, serves as a key precursor for the introduction of the benzyl group, a common motif in pharmacologically active compounds. The synthesis is typically achieved by reacting benzyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the oxygen atom of the benzyl alcohol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, facilitates this process by deprotonating the alcohol, thereby increasing its nucleophilicity. In some protocols, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction. DMAP first reacts with TsCl to form a highly reactive N-tosyl-4-dimethylaminopyridinium salt, which is more susceptible to attack by the alcohol.[2]

Comparative Analysis of Synthesis Protocols

The choice of base and solvent significantly influences the reaction's efficiency, including yield and reaction time. Below is a summary of quantitative data from various reported methods for the synthesis of this compound.

| Method | Base (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Triethylamine/DMAP | TEA (1.5) | DMAP (0.2) | Dichloromethane | 0 to 15 | 12.5 h | 53 | [3] |

| Pyridine | Pyridine (excess) | - | Pyridine | -10 to RT | ~15 min | - | [4] |

| Solvent-Free | K₂CO₃ (solid) | - | None | Room Temp. | ~5 min | 88-91 (general) | [5] |

Note: The yield for the solvent-free method is reported for alcohols in general, and a specific yield for benzyl alcohol under these exact conditions was not found, though a moderate yield of 55% was anecdotally reported in one instance.[6]

Experimental Protocols

Protocol 1: Synthesis using Triethylamine and DMAP in Dichloromethane

This protocol is a common and effective method for the synthesis of this compound.[3]

Materials:

-

Benzyl alcohol (1.0 mmol)

-

p-Toluenesulfonyl chloride (1.5 mmol)

-

Triethylamine (TEA) (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.2 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzyl alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.

-

Quench the reaction by adding water (10 mL).

-

Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using Pyridine

Pyridine can act as both the base and the solvent in this reaction.[4]

Materials:

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

5N Sulfuric acid

-

Heptane

-

Water

Procedure:

-

Dissolve p-toluenesulfonyl chloride in dry pyridine and cool the solution to -10 °C.

-

Add benzyl alcohol to the cooled solution. The temperature may rise slightly before falling back to -10 °C.

-

Maintain the reaction mixture at -10 °C for approximately 15 minutes, during which crystallization may occur.

-

Rapidly add cold (0 °C) 5N sulfuric acid with cooling to quench the reaction.

-

Wash the resulting crystalline product with heptane and water.

-

Dry the purified this compound.

Protocol 3: Solvent-Free Synthesis using Potassium Carbonate

This method offers a more environmentally friendly approach by eliminating the need for organic solvents.[5][6]

Materials:

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium hydroxide (KOH) (optional, for quenching excess TsCl)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a mortar, grind benzyl alcohol, p-toluenesulfonyl chloride, and potassium carbonate together.

-

The reaction is typically complete within a few minutes, as can be monitored by Thin Layer Chromatography (TLC).

-

(Optional) To quench any excess p-toluenesulfonyl chloride, add powdered potassium hydroxide and continue grinding for a few minutes.

-

Extract the product with a suitable organic solvent like diethyl ether.

-

Filter the solid residues and evaporate the solvent to obtain the crude this compound.

-

Further purification can be achieved by recrystallization.

Purification of this compound

The primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization: A common solvent system for the recrystallization of this compound is a mixture of ether and hexane or simply n-hexane.[5] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent (or solvent mixture) and allowing it to cool slowly. The purified crystals are then collected by filtration.

Conclusion

The synthesis of this compound from benzyl alcohol and p-toluenesulfonyl chloride is a robust and versatile reaction with several established protocols. The choice of methodology depends on factors such as desired yield, reaction time, scale, and environmental considerations. The use of triethylamine with a catalytic amount of DMAP provides a reliable method with moderate yields. The pyridine-based protocol offers a rapid alternative, while the solvent-free approach with potassium carbonate presents a green and efficient option. Careful purification, typically by recrystallization, is essential to obtain high-purity this compound for subsequent applications in drug development and organic synthesis. Researchers should consider the potential for side reactions, such as the formation of benzyl chloride, particularly when using substituted benzyl alcohols.[3]

References

- 1. rsc.org [rsc.org]

- 2. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Reddit - The heart of the internet [reddit.com]

Benzyl tosylate chemical properties and reactivity

An In-depth Technical Guide to Benzyl Tosylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (benzyl 4-methylbenzenesulfonate) is a prominent organic compound widely utilized in academic and industrial research.[1][2] With the chemical formula C₁₄H₁₄O₃S, it belongs to the tosylate ester family.[1][2] Its significance stems from the exceptional leaving group ability of the tosylate anion (TsO⁻), which makes this compound a highly versatile electrophile.[1] This property renders it an invaluable substrate for a broad spectrum of nucleophilic substitution reactions.[1][3] Furthermore, its role as a benzylating agent allows for the introduction of the benzyl group, a common protecting group for alcohols and amines in the synthesis of complex organic molecules.[1]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₃S | [1][2][4][5] |

| Molar Mass | 262.32 g/mol (or 262.33 g/mol ) | [1][2][4] |

| Appearance | White solid | [6] |

| Melting Point | 58 °C | [1][4] |

| Boiling Point | 412.7 ± 24.0 °C (Predicted) | [1][4] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in alcohols, ether, and aromatic solvents.[4] Sparingly soluble in water.[7] | [4][7] |

| CAS Number | 1024-41-5 | [2][3][5] |

Spectral Data

-

¹H NMR: Key signals include peaks in the range of δ 7.2–7.8 for the aromatic protons, a characteristic peak at approximately δ 4.6 for the benzylic methylene (CH₂) protons, and a singlet around δ 2.4 corresponding to the methyl (CH₃) protons of the tosyl group.[1]

-

¹³C NMR: The carbon spectrum provides further structural confirmation.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 262.32, confirming the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the S=O stretching of the sulfonate group and the C-O-S linkage.[1]

Synthesis of this compound

The synthesis of this compound is a well-established procedure in organic chemistry, with the most common method involving the reaction of benzyl alcohol with p-toluenesulfonyl chloride.

Primary Synthetic Route: Tosylation of Benzyl Alcohol

The standard and most widely used method for preparing this compound is the reaction of benzyl alcohol with p-toluenesulfonyl chloride (TsCl).[1][3] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3] The base deprotonates the benzyl alcohol, increasing its nucleophilicity for attack on the electrophilic sulfur atom of TsCl.[1] To enhance the reaction rate, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often employed.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzyl Alcohol

-

Preparation: Dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetone, under an inert atmosphere.[3]

-

Addition of Reagents: Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) to the solution.[1][3] Subsequently, add a base like triethylamine (1.5 eq) or pyridine to the mixture.[3] The use of a slight excess of TsCl can help to optimize the yield.[1]

-

Reaction: Stir the mixture at room temperature or slightly elevated temperatures.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution. Separate the organic layer, and wash it sequentially with water, dilute acid (e.g., HCl), a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) or by column chromatography on silica gel.[1][8]

Alternative Synthetic Route: From Benzyl Halides

An effective alternative for synthesizing benzyl tosylates involves an anion exchange reaction. This method utilizes benzyl halides (e.g., benzyl bromide) and silver p-toluenesulfonate (silver tosylate).[1] The reaction is driven by the high affinity of silver ions for halides, leading to the precipitation of an insoluble silver halide (e.g., AgBr).[1] This precipitation effectively drives the reaction equilibrium towards the formation of this compound, often resulting in high yields.[1] The reaction is typically performed in a dry solvent like acetonitrile or chloroform, often under reflux.[1]

Reactivity of this compound

The reactivity of this compound is dominated by the tosylate group's ability to function as an excellent leaving group. This makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound readily undergoes nucleophilic substitution reactions, which can proceed through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway.[1] The predominant mechanism is highly dependent on the substrate's structure, the nature of the nucleophile, the solvent, and other reaction conditions.[1]

-

Sₙ2 Pathway: this compound is an excellent substrate for Sₙ2 reactions due to the relatively unhindered nature of the benzylic carbon.[9] Strong nucleophiles such as azides (N₃⁻), amines (RNH₂), and alkoxides (RO⁻) will readily displace the tosylate group in a single concerted step.[1] The stability of the departing tosylate anion facilitates this displacement.[1] The rate of these reactions is influenced by the strength and concentration of the nucleophile.[1]

-

Sₙ1 Pathway: The Sₙ1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[1] While less common for unsubstituted this compound, the Sₙ1 pathway can become significant, particularly in polar, non-nucleophilic solvents and with electron-donating substituents on the aromatic ring that stabilize the resulting benzylic carbocation.[8][10]

References

- 1. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 2. This compound | C14H14O3S | CID 160558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1189596) | 1024-41-5 [evitachem.com]

- 4. 1024-41-5 CAS MSDS (BENZYL 4-TOLUENESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - CAS - 1024-41-5 | Axios Research [axios-research.com]

- 6. reddit.com [reddit.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. academic.oup.com [academic.oup.com]

Benzyl tosylate CAS number and molecular weight

An In-Depth Technical Guide to Benzyl Tosylate: Properties, Synthesis, and Reactivity

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This compound is a versatile organic compound widely utilized in synthetic chemistry. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis, and its application in nucleophilic substitution reactions.

Core Properties of this compound

This compound, also known as benzyl 4-methylbenzenesulfonate, is an ester of p-toluenesulfonic acid and benzyl alcohol. Its utility in organic synthesis primarily stems from the fact that the tosylate group is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| CAS Number | 1024-41-5[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄O₃S[1][3][4] |

| Molecular Weight | 262.33 g/mol [1][6] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves the reaction of benzyl alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with benzyl alcohol (1.0 equivalent) and anhydrous dichloromethane.

-

The flask is cooled in an ice bath to 0 °C.

-

Anhydrous pyridine (1.2 equivalents) is added dropwise to the stirred solution.

-

p-Toluenesulfonyl chloride (1.1 equivalents) is then added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1 M HCl to remove excess pyridine, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization, typically from a mixture of ether and hexane, to yield pure this compound as a white solid.

Reactivity in Nucleophilic Substitution

This compound is an excellent substrate for both SN1 and SN2 nucleophilic substitution reactions. The stability of the potential benzyl carbocation favors the SN1 pathway, while the primary nature of the benzylic carbon allows for efficient backside attack in an SN2 mechanism. The predominant pathway is influenced by the nucleophile, solvent, and reaction conditions.

Experimental Protocol: General Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., sodium bromide for SN2, or a weak nucleophile in a polar protic solvent for SN1)

-

Appropriate solvent (e.g., acetone for SN2, a polar protic solvent like ethanol for SN1)

-

Reaction flask

-

Reflux condenser (if heating is required)

-

Magnetic stirrer and heat source

-

Workup and purification reagents as required for the specific product.

Procedure (SN2 Example with Sodium Bromide):

-

This compound (1.0 equivalent) is dissolved in acetone in a round-bottom flask.

-

Sodium bromide (1.5 equivalents) is added to the solution.

-

The mixture is stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the precipitated sodium tosylate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried, and the solvent is evaporated to yield benzyl bromide.

References

- 1. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. reddit.com [reddit.com]

- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward a method for synthesis of allylic tosylates [morressier.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

Mechanism of Benzyl Tosylate Formation with Pyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the mechanism, experimental protocols, and quantitative aspects of benzyl tosylate formation from benzyl alcohol and p-toluenesulfonyl chloride (TsCl) using pyridine as a base. This reaction is fundamental in organic synthesis for converting an alcohol, which is a poor leaving group, into a tosylate, which is an excellent leaving group for nucleophilic substitution and elimination reactions.

Core Reaction Mechanism: The Dual Role of Pyridine

The formation of an alkyl tosylate from an alcohol and tosyl chloride is generally performed in the presence of a base like pyridine or triethylamine[1]. The role of pyridine in this reaction is twofold and critical for its success: it acts as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid byproduct[2][3][4].

-

Nucleophilic Catalysis : Pyridine is more nucleophilic than the alcohol substrate[2][3]. It rapidly attacks the electrophilic sulfur atom of tosyl chloride. This initial step displaces the chloride ion and forms a highly reactive intermediate, N-tosylpyridinium chloride[2][3]. This pyridinium salt is significantly more electrophilic and thus a more potent tosylating agent than tosyl chloride itself[2][4].

-

Acid Scavenger : The subsequent steps of the reaction produce hydrochloric acid (HCl). Pyridine acts as a base to neutralize this acid, forming water-soluble pyridinium chloride, which is easily removed during the aqueous work-up phase of the experiment[2]. This prevents the acid from causing unwanted side reactions.

The overall mechanism proceeds as follows:

-

Step 1 : Nucleophilic attack by pyridine on tosyl chloride to form the N-tosylpyridinium chloride intermediate.

-

Step 2 : The oxygen of benzyl alcohol attacks the highly electrophilic sulfur atom of the N-tosylpyridinium intermediate.

-

Step 3 : A second molecule of pyridine acts as a base, deprotonating the resulting oxonium ion to yield the final product, this compound, and pyridinium chloride.

This catalytic pathway ensures that the C-O bond of the alcohol remains intact throughout the reaction, meaning the stereochemistry at a chiral carbon center is retained during tosylate formation[5].

Visualization of the Reaction Pathway

The following diagram illustrates the mechanistic steps involved in the formation of this compound.

Caption: Mechanism of pyridine-catalyzed this compound formation.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental procedure for the synthesis of this compound. While this specific protocol is a standard representation, modifications using other bases like triethylamine (TEA) and catalysts like 4-dimethylaminopyridine (DMAP) are also common[6].

Reagents and Materials:

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents : To the cooled solution, add pyridine (1.5-2.0 equivalents). Stir for 5 minutes. Then, add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains at or below 0 °C.

-

Reaction Monitoring : Allow the reaction mixture to stir at 0 °C. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The reaction may then be allowed to warm to room temperature and stirred for several hours (e.g., 12 hours) to ensure completion[6].

-

Work-up :

-

Quench the reaction by adding cold 1 M HCl to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine[6].

-

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product is often a solid or oil. It can be purified by recrystallization, typically from a solvent mixture like ether/hexane, or by column chromatography on silica gel[6][7].

Quantitative Data and Reaction Outcomes

The efficiency of tosylation can be influenced by the substrate's electronic properties. For unsubstituted benzyl alcohol, the reaction proceeds as expected. However, the presence of strong electron-withdrawing groups on the benzene ring can lead to the formation of benzyl chloride as a major byproduct instead of the tosylate[1][6].

The table below summarizes typical reaction outcomes for benzyl alcohol and related substrates.

| Substrate | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzyl alcohol | TEA, DMAP / CH₂Cl₂ | 0 to 15 | 12.5 | This compound | 53 | [6] |

| 4-Nitrobenzyl alcohol | TEA, DMAP / CH₂Cl₂ | 0 to 15 | 12.5 | 4-Nitrobenzyl chloride | 52 | [6][8] |

| 4-Bromobenzyl alcohol | TEA, DMAP / CH₂Cl₂ | 0 to 15 | 12.5 | 4-Bromobenzyl chloride | 35 | [6][8] |

Note: The formation of benzyl chlorides occurs via the in-situ formation of the tosylate, followed by a nucleophilic substitution (SN2) by the chloride ion present in the reaction mixture[6]. The propensity for this side reaction is enhanced by electron-withdrawing groups that destabilize the tosylate intermediate or stabilize the transition state for chloride attack.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

Solubility of Benzyl Tosylate: A Technical Guide for Researchers

Introduction

Benzyl tosylate (C₁₄H₁₄O₃S), a key intermediate in organic synthesis, is widely utilized for its role as a versatile benzylating agent and its participation in nucleophilic substitution reactions.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient handling. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound in common organic solvents and presents a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a framework for researchers to ascertain precise solubility values as required for their specific applications.

Qualitative Solubility Data

This compound, a solid at room temperature, generally exhibits good solubility in a range of common organic solvents, particularly those that are polar aprotic or moderately polar. Its solubility is poor in highly nonpolar solvents and water. The following table summarizes the qualitative solubility information gathered from various sources, including its use as a reaction or recrystallization solvent, which implies significant solubility at least at elevated temperatures.

| Solvent Class | Solvent Name | Solubility Profile | Application Context |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble[1][2] | Reaction Solvent[1][2] |

| Chloroform | Soluble | Reaction Solvent | |

| Ketones | Acetone | Soluble[1][2] | Reaction Solvent[1][2] |

| Ethers | Diethyl Ether | Soluble | Extraction Solvent[3] |

| Tetrahydrofuran (THF) | Soluble | Reaction Solvent[1] | |

| Esters | Ethyl Acetate | Soluble | Recrystallization & Chromatography Solvent[1] |

| Alcohols | Ethanol | Soluble | Recrystallization Solvent[1] |

| Methanol | Soluble | Recrystallization Solvent[4] | |

| Aromatic Hydrocarbons | Toluene | Soluble | Reaction Solvent[1] |

| Benzene | Soluble | Recrystallization Solvent[5] | |

| Nitriles | Acetonitrile | Soluble | Reaction Solvent |

| Amides | Dimethylformamide (DMF) | Soluble | Reaction Solvent |

| Alkanes | Hexane / Petroleum Ether | Poorly Soluble | Recrystallization & Chromatography Co-solvent[1][5] |

| Aqueous | Water | Poorly Soluble[2] | - |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the saturation shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] This protocol provides a generalized procedure that can be adapted for determining the solubility of this compound in any solvent of interest.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or NMR)

2. Procedure:

Step 1: Preparation

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure that a saturated solution is formed, with solid remaining at equilibrium.[8]

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent to ensure reproducibility.[9]

Step 2: Equilibration

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[6][10] The agitation ensures continuous mixing of the solid with the solvent.

-

After the initial equilibration period, allow the samples to rest without agitation at the same constant temperature for at least 24 hours to allow undissolved solids to settle.[7]

Step 3: Sampling and Phase Separation

-

Carefully observe the samples to confirm the presence of undissolved solid, which indicates saturation.

-

To separate the saturated solution from the excess solid, centrifuge the vials at the experimental temperature.[7]

-

Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the withdrawn supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

Step 4: Analysis

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the test samples accurately.[6]

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical workflow for determining the solubility of a compound like this compound can be visualized as a process that moves from qualitative assessment to precise quantitative measurement.

References

- 1. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1189596) | 1024-41-5 [evitachem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. enamine.net [enamine.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Stability and Storage of Benzyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for benzyl tosylate. Understanding these parameters is critical for ensuring the integrity of the compound in research and development settings, where its purity is paramount for reliable experimental outcomes. This document synthesizes available data on its decomposition pathways, stability under various conditions, and provides detailed protocols for stability assessment.

Chemical Stability and Reactivity

This compound (benzyl 4-methylbenzenesulfonate) is a highly reactive organic compound, a characteristic attributed to the excellent leaving group ability of the tosylate anion. This reactivity, while advantageous in synthetic chemistry, also contributes to its inherent instability.

The primary mechanism of decomposition for this compound is through the formation of a resonance-stabilized benzyl cation.[1] This carbocation is readily susceptible to nucleophilic attack, leading to a variety of degradation products depending on the reaction environment.

Key Factors Influencing Stability:

-

Temperature: Increased temperature significantly accelerates the rate of decomposition. Anecdotal evidence from laboratory settings indicates that the compound, which may be a white solid upon synthesis, can decompose into a dark brown liquid at room temperature (25-30°C).[2]

-

Nucleophiles and Solvents: this compound readily undergoes solvolysis in the presence of nucleophilic solvents such as water and alcohols.[3] The rate of these reactions is dependent on the nucleophilicity and ionizing power of the solvent.

-

Substituents: The electronic properties of substituents on the aromatic ring can influence the stability of the benzyl cation and thus the rate of decomposition. Electron-donating groups can stabilize the carbocation, potentially increasing the rate of SN1-type reactions.

Quantitative Stability Data

While specific data on the long-term stability of this compound under various storage conditions is not extensively published, kinetic studies on its solvolysis provide valuable insights into its reactivity and, by extension, its stability in the presence of nucleophiles. The following table summarizes the rate constants for the solvolysis of substituted benzyl tosylates in 90% acetone-water, illustrating the influence of substituents on its reactivity.

| Substituent (X) in X-C₆H₄CH₂OTs | Temperature (°C) | Rate Constant (k) x 10⁵ (sec⁻¹) |

| p-Methoxy | 0.0 | 1330 |

| p-Methyl | 25.0 | 16.5 |

| H (this compound) | 25.0 | 4.38 |

| p-Chloro | 25.0 | 2.15 |

| m-Chloro | 25.0 | 0.447 |

| p-Nitro | 25.0 | 0.126 |

Data adapted from J. Am. Chem. Soc. 1953, 75, 14, 3443–3444.

Decomposition Pathways

The principal decomposition pathway for this compound in the presence of water (hydrolysis) proceeds through the formation of a benzyl cation intermediate, which is then captured by a water molecule to yield benzyl alcohol and p-toluenesulfonic acid.

Caption: Primary hydrolysis pathway of this compound.

In the absence of strong nucleophiles, self-alkylation or polymerization can occur, especially with derivatives containing electron-donating groups. This involves the benzyl cation reacting with another molecule of the this compound.

Recommended Storage Conditions

Given its inherent instability, proper storage of this compound is crucial to maintain its purity and integrity.

-

Temperature: The recommended storage temperature for this compound is 2-8°C , in a refrigerator.[4] Storage at room temperature for extended periods should be avoided to minimize decomposition.

-

Atmosphere: While not explicitly stated in the available literature for this compound, storage of reactive compounds under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation and degradation from atmospheric moisture.

-

Container: Store in a tightly sealed, light-resistant container to prevent exposure to moisture and light, which can catalyze degradation.

-

Purity: It is important to note that impurities from the synthesis, such as residual base or acid, can potentially accelerate decomposition. Therefore, high purity of the stored material is recommended.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Classification: [5]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3): H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Experimental Protocols for Stability Testing

To formally assess the stability of a batch of this compound, the following experimental protocols can be adapted from standard guidelines for stability testing of chemical substances.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: A well-characterized, high-purity batch of this compound is divided into multiple aliquots in tightly sealed, light-resistant vials.

-

Storage: The vials are stored at the recommended condition of 2-8°C . A separate set of vials is stored at a reference condition, for example, -20°C, where the compound is expected to be more stable.

-

Time Points: Samples are pulled for analysis at predetermined intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of this compound and detecting the formation of degradation products.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at a wavelength where both the starting material and potential degradation products (e.g., benzyl alcohol) absorb, such as 220 nm or 254 nm.

-

-

Data Analysis: The purity of the this compound is determined at each time point. The rate of degradation is calculated, and the shelf-life is extrapolated based on the time it takes for the purity to fall below a specified limit (e.g., 95%). The formation of any significant degradation products should be identified and quantified.

Caption: Workflow for long-term stability testing of this compound.

Accelerated Stability Study

Objective: To provide a rapid, predictive assessment of the long-term stability of this compound.

Methodology:

-

Sample Preparation: As in the long-term study, aliquots of a high-purity batch are prepared.

-

Storage: The vials are subjected to stressed conditions. For a compound stored in a refrigerator, a common accelerated condition is 25°C/60% Relative Humidity (RH) . A more aggressive condition, such as 40°C/75% RH , can also be used for a shorter duration.

-

Time Points: Samples are typically analyzed at 0, 1, 3, and 6 months.

-

Analytical Method: HPLC-UV, as described for the long-term study.

-

Data Analysis: The data is used to predict the degradation rate at the recommended storage condition using models such as the Arrhenius equation, which relates the rate of reaction to temperature. Significant degradation under accelerated conditions can indicate potential stability issues that warrant further investigation.

Conclusion

This compound is an inherently unstable compound that requires careful handling and storage to maintain its chemical integrity. Its primary mode of decomposition is through the formation of a benzyl cation, which is sensitive to temperature and the presence of nucleophiles. The recommended storage condition is refrigeration at 2-8°C in a tightly sealed, light-resistant container. For critical applications, it is advisable to perform stability studies on each batch to establish a reliable shelf-life and ensure the quality of the material for its intended use in research and development. Adherence to strict safety protocols is mandatory when handling this hazardous chemical.

References

An In-depth Technical Guide to the Safe Handling of Benzyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling procedures for benzyl tosylate (CAS No. 1024-41-5). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this reactive chemical.

Chemical and Physical Properties

This compound, the ester of benzyl alcohol and p-toluenesulfonic acid, is a versatile reagent in organic synthesis, primarily utilized as a benzylating agent due to the excellent leaving group ability of the tosylate anion.[1] Its reactivity, however, necessitates careful handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃S | [2] |

| Molar Mass | 262.33 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 412.7±24.0 °C (Predicted) | [1] |

| Density | 1.222±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in cold water. | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Pictograms:

Toxicological Data

| Exposure Route | Species | Toxicity Value | Classification |

| Oral | - | Data not available | Harmful if swallowed (Category 4)[2] |

| Dermal | - | Data not available | Causes skin irritation (Category 2)[2] |

| Inhalation | - | Data not available | May cause respiratory irritation (Category 3)[2] |

Reactivity and Incompatibility

This compound is an inherently unstable compound that can decompose, especially with exposure to heat, light, and incompatible materials.[3] It is a highly reactive electrophile that readily undergoes SN2 reactions with a wide range of nucleophiles.[1]

Incompatible Materials:

-

Strong Oxidizing Agents: May cause violent reactions.

-

Strong Acids and Bases: Can promote decomposition.

-

Nucleophiles: Reacts with amines, azides, alkoxides, and other nucleophiles.[1]

Experimental Protocols

Standard Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvent (e.g., dichloromethane, ethyl acetate)

-

Glassware

-

Spatula

-

Weighing paper/boat

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).

Procedure:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary glassware and reagents prepared and readily accessible.

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood to avoid inhalation of dust particles.

-

Transfer: Use a clean spatula to transfer the solid reagent. Avoid creating dust. If transferring a solution, use a syringe or cannula.

-

Reaction Setup: Set up the reaction in a clean, dry apparatus within the fume hood. Ensure adequate ventilation and, if necessary, an inert atmosphere.

-

Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place, away from incompatible materials.

-

Waste Disposal: Dispose of all this compound waste in a designated, labeled hazardous waste container according to institutional and local regulations.

Quenching and Work-up Procedure

This protocol describes a method for quenching a reaction mixture containing this compound and subsequent work-up. This procedure is adapted from synthetic protocols involving the formation of this compound.[3][5]

Materials:

-

Reaction mixture containing this compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

PPE

Procedure:

-

Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm during quenching.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. The bicarbonate will neutralize any acidic byproducts. Continue addition until gas evolution ceases.[3]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (DCM) and shake gently to extract the organic components. Allow the layers to separate.

-

Separation: Drain the lower organic layer into a clean Erlenmeyer flask.

-

Re-extraction: Extract the aqueous layer again with DCM to ensure complete recovery of the product. Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration: Filter the solution to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator to yield the crude product.

Spill Cleanup Procedure

This protocol provides a step-by-step guide for managing a small-scale spill of this compound in a laboratory.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand)

-

Chemical-resistant gloves

-

Safety goggles and face shield

-

Disposable lab coat or apron

-

Plastic bags for waste disposal

-

Scoop and dustpan

-

-

Soap and water

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves other hazardous materials, evacuate the area and follow institutional emergency procedures.

-

Ventilate: Ensure the area is well-ventilated. If possible and safe to do so, increase ventilation by opening a fume hood sash.

-

Don PPE: Put on the appropriate PPE from the spill kit.

-

Containment: For a solid spill, carefully sweep up the material with a scoop and dustpan, minimizing dust generation. For a solution, cover the spill with an inert absorbent material.

-

Collection: Place the absorbed or swept material into a labeled, sealable plastic bag.

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the sealed bag containing the spilled material and any contaminated cleaning materials as hazardous waste according to local regulations.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

Caption: Standard Handling Workflow for this compound.

Caption: Emergency Spill Response Workflow.

References

- 1. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 2. This compound | C14H14O3S | CID 160558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]

The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research

An In-depth Technical Guide on the Role of p-Toluenesulfonate as a Premier Leaving Group

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), stands out as a highly effective and versatile solution to this problem. Its stability, reactivity, and the stereochemical control it affords have cemented its role as an indispensable functional group in multi-step synthesis, particularly within the pharmaceutical industry.[1][2]

This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide detailed experimental protocols for its installation, and illustrate its application in key reaction pathways and advanced chemical biology techniques.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1] Good leaving groups are invariably weak bases, as this implies they are stable on their own and can effectively stabilize the negative charge they acquire upon bond cleavage.[3][4] The utility of the tosylate group stems from its ability to convert an alcohol into a sulfonate ester, which possesses an exceptionally stable conjugate base.[5]

The exceptional stability of the tosylate anion is attributed to two key factors:

-

Resonance Delocalization: The negative charge on the oxygen atom of the departing tosylate anion is extensively delocalized across the entire sulfonyl group (SO₃) and into the aromatic benzene ring. This distribution of charge over multiple atoms significantly stabilizes the anion.[6][7]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.

This inherent stability means that p-toluenesulfonic acid is a strong acid (pKa ≈ -2.8), and consequently, its conjugate base, the tosylate anion, is a very weak base and an excellent leaving group.[8]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the rates of reaction for a given substrate with different leaving groups. The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.

| Leaving Group | Common Name | Relative Rate (krel) |

| CF₃SO₃⁻ | Triflate | 56,000 |

| C₄F₉SO₃⁻ | Nonaflate | ~40,000 |

| FSO₃⁻ | Fluorosulfate | 29,000 |

| p-BrC₆H₄SO₃⁻ | Brosylate | 2.62 |

| CH₃SO₃⁻ | Mesylate | 1.00 |

| p-CH₃C₆H₄SO₃⁻ | Tosylate | 0.70 |

| I⁻ | Iodide | 0.01 |

| Br⁻ | Bromide | 0.001 |

| Cl⁻ | Chloride | 0.0001 |

| CH₃COO⁻ | Acetate | 1 x 10⁻¹⁰ |

| Data compiled from various sources, with Mesylate set as the reference (krel = 1.00). This data is for SN2 reactions and serves as a general guide to reactivity.[9] |

As the table illustrates, while triflate is a more reactive leaving group, tosylate offers a balance of high reactivity, stability for isolation, and cost-effectiveness, making it a popular choice in many synthetic applications.[5][10]

Key Reaction Pathways Involving Tosylates

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions.

Tosylation of Alcohols

The formation of a tosylate from an alcohol is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[9] The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[8] A critical feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon center is retained during the tosylation step.[6][11]

Nucleophilic Substitution (Sₙ2)

Once formed, the alkyl tosylate is an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the tosylate group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. Because the Sₙ2 reaction proceeds via a backside attack, this step occurs with a predictable inversion of stereochemistry at the reaction center. This two-step sequence (tosylation with retention, followed by Sₙ2 with inversion) provides a powerful method for achieving a net inversion of configuration from a starting alcohol.[12]

Experimental Protocols

Precise and reliable experimental procedures are critical for successful synthesis. Below are two representative protocols for the tosylation of alcohols.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol details the tosylation of a homoallylic alcohol as described in the supporting information of a Royal Society of Chemistry publication.[13]

Materials and Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen atmosphere setup

-

Syringes and needles for transfers

-

Homoallylic alcohol (1.00 eq.)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP) (0.60 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.20 eq.)

-

Triethylamine (TEA) (1.00 eq.)

Procedure:

-

Under a nitrogen atmosphere, charge a flame-dried round-bottomed flask with the homoallylic alcohol (e.g., 69.73 mmol, 1.00 eq.) and anhydrous dichloromethane (140 mL).

-

Cool the resulting solution to 0 °C using an ice bath while stirring.

-

Sequentially add 4-dimethylaminopyridine (41.84 mmol, 0.60 eq.) and p-toluenesulfonyl chloride (83.68 mmol, 1.20 eq.) portionwise.

-

Add triethylamine (69.73 mmol, 1.00 eq.) dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by flash column chromatography on silica gel as required.

Protocol 2: Tosylation of a Sterically Hindered Alcohol (Pentaerythritol)

For substrates with poor solubility in common solvents like DCM, pyridine can be used as both the solvent and the base. This protocol is adapted from the synthesis of multifunctional tosylates.[14]

Materials and Equipment:

-

Reaction flask with condenser

-

Heating mantle and stirrer

-

Pentaerythritol (1.00 eq.)

-

Pyridine (as solvent)

-

p-Toluenesulfonyl chloride (TsCl) (excess, e.g., 5.0 eq. per hydroxyl group)

-

Beaker for precipitation

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve pentaerythritol (e.g., 10 mmol) in pyridine (e.g., 50 mL).

-

Add p-toluenesulfonyl chloride (e.g., 200 mmol) portionwise to the solution while stirring.

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours to overnight, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing a large volume of acidified ice-water (e.g., 1 M HCl).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove pyridine hydrochloride.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain the pure tetra-tosylate.

Applications in Drug Development and Chemical Biology

The reliability of the tosylate group makes it a workhorse in the synthesis of active pharmaceutical ingredients (APIs). For example, a key intermediate in the synthesis of Risdiplam , a drug used for the treatment of spinal muscular atrophy, involves the displacement of a tosylate group.[15]

Furthermore, innovative methodologies are expanding the role of tosylates beyond traditional synthesis. Ligand-Directed Tosyl (LDT) chemistry is an emerging technique for the specific labeling of native proteins in living cells. This chemical biology approach uses a ligand that binds to a target protein to deliver a reactive tosyl-containing probe, which then covalently modifies a nearby nucleophilic residue (e.g., cysteine) on the protein surface. This powerful strategy enables researchers to study protein function and localization in a native biological context.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. brainly.com [brainly.com]

- 10. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leaving group - Wikipedia [en.wikipedia.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

- 15. Ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems: from basic properties to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Benzyl Tosylate as a Versatile Benzylating Agent in Organic Synthesis

Introduction

Benzyl tosylate (TsOBn) is a highly effective electrophilic benzylating agent utilized in a wide array of organic transformations. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This makes this compound a valuable reagent for the introduction of the benzyl group, which serves as a common protecting group for alcohols, amines, and thiols, and as a key structural moiety in many pharmaceutically active compounds. Its utility extends to O-, N-, S-, and C-benzylation reactions, making it a versatile tool for researchers in organic synthesis and drug development.[1][2] However, it is important to note that benzyl tosylates can be unstable, sometimes decomposing upon synthesis or purification.[3] In some cases, particularly with electron-withdrawing groups on the benzyl ring, the reaction of benzyl alcohol with tosyl chloride may yield the corresponding benzyl chloride instead of the desired tosylate.[4][5]

Synthesis of this compound

This compound is typically prepared by the reaction of benzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1][2]

General Experimental Protocol: Preparation of this compound[1]

-

A solution of benzyl alcohol (1.0 equiv.) in a suitable solvent (e.g., pyridine or dichloromethane) is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (1.0-1.2 equiv.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

If not using pyridine as the solvent, a base like triethylamine (1.1-1.5 equiv.) is added.

-

The reaction mixture is stirred at 0 °C for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of cold water or dilute acid.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water, dilute HCl (if a tertiary amine base was used), saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound, often obtained as a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Applications in Organic Synthesis

This compound is a potent electrophile for the benzylation of various nucleophiles. The general reaction proceeds via an Sₙ2 mechanism.

References

Application Notes and Protocols for the Use of Benzyl Tosylate in the Protection of Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (Bn) group is a widely utilized protecting group for hydroxyl and amino functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenolysis. While benzyl halides, such as benzyl bromide and benzyl chloride, are the most common reagents for introducing the benzyl group, benzyl p-toluenesulfonate (benzyl tosylate) presents an alternative benzylating agent.

This compound is a highly reactive electrophile owing to the excellent leaving group ability of the tosylate anion.[1] Its application can be particularly advantageous in specific contexts, such as the O-benzylation of phenols where it can minimize the C-alkylation side reactions that are sometimes observed with benzyl halides. However, the utility of this compound is often hampered by its inherent instability, as it can be prone to decomposition.[2] This document provides a summary of available data, detailed experimental protocols for the synthesis and application of this compound, and workflows for its use in protecting alcohols and amines.

Data Presentation

Quantitative data on the use of this compound for the protection of a wide range of alcohols and amines is limited in the literature, likely due to its instability. The following tables summarize the available quantitative information.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Benzyl Alcohol | p-Toluenesulfonyl chloride, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | 53 | [3] |

Table 2: O-Benzylation using this compound

| Substrate | Reagents | Solvent | Product | Yield (%) | Reference |

| 3-Decyltetramic acid derivative | Potassium hexamethyldisilazide, 18-crown-6, this compound | Not specified | O-benzyltetramic acid | 30 | [1] |

Table 3: Deprotection of Benzyl Ethers and Amines

| Protected Substrate | Reagents and Conditions | Deprotected Product | Notes |

| Benzyl Ether | H₂, Pd/C, in solvents like MeOH, EtOH, EtOAc, or THF | Alcohol | Most common method for debenzylation.[4] |

| Benzyl Ether | Ozone (O₃) followed by sodium methoxide | Alcohol | Mild oxidative deprotection.[5] |

| Benzyl Amine | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Amine | Common deprotection method. |

| N-Benzyl Amide | Bromo radical formed from alkali metal bromide | Amide | Oxidative debenzylation. |

Mandatory Visualization

Caption: General experimental workflow for the protection of alcohols or amines using this compound.

Caption: SN2 mechanism for the O-benzylation of an alcohol using this compound.

Caption: SN2 mechanism for the N-benzylation of an amine using this compound.

Experimental Protocols

Caution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound [3]

This protocol describes the formation of this compound from benzyl alcohol. Note that with electron-withdrawing groups on the benzyl alcohol, the corresponding benzyl chloride may be formed as the major product.[3]

-

Materials:

-

Benzyl alcohol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of benzyl alcohol (1.0 equiv), TEA (1.5 equiv), and DMAP (0.2 equiv) in anhydrous CH₂Cl₂ at 0 °C, add a solution of TsCl (1.5 equiv) in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to quench the reaction.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Protocol 2: General Procedure for the O-Benzylation of a Phenol

This protocol is a general method for the benzylation of a phenolic hydroxyl group.

-

Materials:

-

Phenol (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the phenol (1.0 equiv) in anhydrous acetone or DMF, add K₂CO₃ (2.0 equiv).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add this compound (1.1 - 1.5 equiv) portion-wise.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 3: General Procedure for the N-Benzylation of an Amine

This protocol provides a general method for the benzylation of a primary or secondary amine.

-

Materials:

-

Amine (1.0 equiv)

-

This compound (1.1 equiv for mono-benzylation, >2.2 equiv for di-benzylation)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 - 3.0 equiv)

-

Acetonitrile or DMF, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amine (1.0 equiv) in anhydrous acetonitrile or DMF.

-

Add the base (e.g., K₂CO₃, 2.0 - 3.0 equiv).

-

Add this compound (1.1 equiv) dropwise or in portions at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 4: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis [4]

This is the most common method for the cleavage of benzyl ethers.

-

Materials:

-

Benzyl-protected alcohol

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., MeOH).

-

Carefully add Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with H₂ gas (repeat 2-3 times).

-

Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be required.

-

References

- 1. This compound | 1024-41-5 | Benchchem [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Benzyl Ethers [organic-chemistry.org]

Application Notes and Protocols for SN2 Reactions of Benzyl Tosylate

For Researchers, Scientists, and Drug Development Professionals